3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,5-6,9-11,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXBBPMKIJILKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times significantly compared to conventional heating methods . The use of high-purity starting materials and stringent control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, and antitubercular properties
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyridopyrimidinone Derivatives
Key Comparative Insights
Role of Thiophene and Piperidine Moieties
The target compound’s thiophene-3-carbonyl group enhances electronic interactions with enzyme active sites, as demonstrated in docking studies for mPGES-1 inhibition . This contrasts with adamantane derivatives, where bulkier substituents improve membrane permeability but may reduce target specificity . Piperidine’s flexibility allows optimal positioning in binding pockets, similar to tetrahydro-pyrido[2,3-d]pyrimidines, which show improved antiplatelet activity over rigid analogs .
Activity Against Cancer vs. Microbial Targets
Thiazole-ethyl derivatives (e.g., K1-K5) exhibit potent cytotoxicity (IC₅₀ < 10 μM) due to thiazole’s ability to intercalate DNA or inhibit kinases . In contrast, the target compound’s thiophene-piperidine motif may favor anti-inflammatory applications, as seen in mPGES-1 inhibitors . Adamantane derivatives bridge antimicrobial and antitumor activities, suggesting substituent-driven versatility .
Electronic and Steric Effects
Quantum-chemical studies highlight that electron-withdrawing groups (e.g., CF₃ in pyrido[4,3-d]pyrimidinones) increase inhibitory potency by stabilizing charge-transfer interactions . The target compound’s thiophene, being electron-rich, may engage in hydrophobic or π-π interactions, differing from adamantane’s steric dominance .
Biological Activity
The compound 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with piperidine and pyrimidine frameworks, utilizing various catalysts and reaction conditions to optimize yield and purity. The compound's structure features a pyrido-pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. In particular, studies have shown that certain compounds within this class can inhibit the growth of various cancer cell lines, including renal and lung cancer cells. For instance, a study found that eight synthesized compounds demonstrated effective inhibition against these cancer types, highlighting the potential of pyrido-pyrimidine derivatives as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits considerable activity against several bacterial strains. For example, specific analogs showed high percentages of inhibition against Pseudomonas aeruginosa and Escherichia coli, with some compounds achieving over 90% inhibition at certain concentrations . This suggests a promising role for this compound in developing new antimicrobial therapies.
The biological activity of this compound is thought to be mediated through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies have indicated that such compounds can interfere with nucleic acid synthesis pathways, which is critical for both bacterial and cancer cell growth .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer activity against renal and lung cancer cell lines; found significant growth inhibition. |
| Study 2 | Investigated antimicrobial effects; reported over 90% inhibition against E. coli at optimal concentrations. |
| Study 3 | Explored mechanism; suggested interference with nucleic acid synthesis as a key action pathway. |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires careful control of:
- Reaction Temperature : Reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure complete cyclization .
- Catalysts : Use of palladium-based catalysts for coupling reactions or acid/base catalysts for condensation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol aids in purification .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are most reliable for structural confirmation?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify piperidine and pyridopyrimidinone moieties; 2D NMR (COSY, HSQC) for stereochemical assignments .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Basic: How should solubility and stability be assessed for in vitro assays?
Answer:
- Solubility : Use the shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
- Stability : Incubate in simulated biological fluids (e.g., plasma, pH 1.2–7.4 buffers) and monitor degradation via LC-MS over 24–72 hours .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog Synthesis : Modify the thiophene-carbonyl or piperidine substituents to explore steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide analog design .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Reproducibility : Validate results across multiple labs using standardized protocols (e.g., CLIA guidelines) .
- Orthogonal Methods : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
- Purity Verification : Ensure >98% purity via HPLC and exclude excipient interference .
Advanced: What computational strategies predict metabolic pathways and toxicity?
Answer:
- Metabolism Prediction : Use GLORY or ADMET Predictor to identify likely Phase I/II metabolites .
- Toxicity Profiling : Apply QSAR models for hepatotoxicity (e.g., DILI-sim) or cardiotoxicity (hERG inhibition) .
Advanced: Which in vivo models are suitable for pharmacokinetic studies?
Answer:
- Rodent Models : Sprague-Dawley rats for bioavailability and tissue distribution studies (dose: 10–50 mg/kg, oral/i.v.) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose; analyze via LC-MS/MS .
Advanced: How to identify and characterize reactive metabolites?
Answer:
- Trapping Agents : Use glutathione (GSH) or potassium cyanide to capture electrophilic intermediates .
- HRMS/MS : Fragment ions (e.g., m/z 129 for GSH adducts) and isotopic patterns confirm metabolite structures .
Advanced: What strategies assess synergistic effects with existing therapeutics?
Answer:
- Combination Index (CI) : Use Chou-Talalay method in cell-based assays (e.g., CI <1 indicates synergy) .
- Mechanistic Studies : Transcriptomics (RNA-seq) to identify co-targeted pathways .
Advanced: How to integrate green chemistry principles into synthesis?
Answer:
- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Catalyst Recycling : Immobilize Pd nanoparticles on silica for reusable cross-coupling reactions .
- Waste Reduction : Employ flow chemistry for continuous processing and lower E-factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
